ANILINE, m-CHLORO-N-(2,2-DIFLUOROETHYL)-
Overview
Description
Molecular Structure Analysis
The molecular weight of “ANILINE, m-CHLORO-N-(2,2-DIFLUOROETHYL)-” is 191.61 . The InChI code is1S/C8H8ClF2N/c9-6-2-1-3-7 (4-6)12-5-8 (10)11/h1-4,8,12H,5H2
. Physical And Chemical Properties Analysis
“ANILINE, m-CHLORO-N-(2,2-DIFLUOROETHYL)-” is a liquid at room temperature .Scientific Research Applications
Synthesis and Applications
Transition Metal-Free Synthesis : Anilines, including m-chloro-N-(2,2-difluoroethyl) derivatives, have been synthesized using a transition metal-free method. This process involves starting from specific cyclopentanones and applying primary, secondary, and aromatic amines, resulting in high yields and enabling the synthesis of anilines with otherwise difficult substitution patterns (Staudt, Cetin, & Bunch, 2022).
Nonlinear Optical Materials : Certain chloro- and trifluoromethyl-substituted anilines, which are similar to the m-chloro-N-(2,2-difluoroethyl) derivative, have been studied for their potential use in nonlinear optical (NLO) materials. These studies include vibrational analysis and theoretical evaluations, contributing to the development of new NLO materials (Revathi et al., 2017).
Preparation of Isatin Derivatives : m-Substituted anilines, including chloro and trifluoromethyl derivatives, have been utilized in the synthesis of isatin derivatives. This process involves reactions with chloral hydrate/hydroxylamine hydrochloride and cyclization methods (Mao Zhenmin, 2008).
Synthesis of Polyurethane Cationomers : Research on o-hydroxy Schiff bases, including derivatives of chloromethyl-aniline, has led to the development of polymeric films with fluorescent properties. These substances show potential for applications in materials science and photonic devices (Buruianǎ et al., 2005).
Pesticide and Herbicide Intermediates : Dichloro-4-trifluoromethyl aniline, which is structurally related to m-chloro-N-(2,2-difluoroethyl) aniline, serves as an intermediate in the production of efficient and low-toxicity pesticides and herbicides (Zhou Li-shan, 2002).
Electronic Structure and Properties
Electronic Structure Analysis : Studies on the electronic structure and conformation of aniline and chloroaniline dimers, including those with m-chloro substitutions, provide insights into their polymerization mechanisms and physical-chemical properties. This research aids in understanding the electronic properties of poly(aniline) and its derivatives (Mora, Galicia, & Vzquez, 2000).
Spectroscopic and Quantum Studies : Vibrational spectroscopy and quantum chemical studies of chloro- and trifluoromethyl-substituted anilines offer insights into their molecular structures and potential applications in fields like spectroscopy and materials science (Arivazhagan, Subhasini, & Austine, 2012).
Safety And Hazards
properties
IUPAC Name |
3-chloro-N-(2,2-difluoroethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF2N/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4,8,12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLIBRQKKASYQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186767 | |
Record name | Aniline, m-chloro-N-(2,2-difluoroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ANILINE, m-CHLORO-N-(2,2-DIFLUOROETHYL)- | |
CAS RN |
331-54-4 | |
Record name | Aniline, m-chloro-N-(2,2-difluoroethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000331544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aniline, m-chloro-N-(2,2-difluoroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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